molecular formula C21H17ClFN5O2 B2825051 N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide CAS No. 1251693-39-6

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide

Cat. No.: B2825051
CAS No.: 1251693-39-6
M. Wt: 425.85
InChI Key: GKUPAIORSKUNPJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro-methylphenyl group, a fluorophenyl group, an oxadiazole ring, and an imidazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and an appropriate aldehyde.

    Coupling reactions: The oxadiazole and imidazole intermediates are then coupled with 3-chloro-4-methylphenyl acetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by interacting with its binding domain. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide: can be compared with similar compounds such as:

  • N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide
  • N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide

These compounds share similar structural features but differ in the substitution pattern on the phenyl rings. The unique combination of functional groups in This compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c1-12-6-7-16(9-17(12)22)25-19(29)11-28-10-18(24-13(28)2)20-26-21(30-27-20)14-4-3-5-15(23)8-14/h3-10H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPAIORSKUNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2C)C3=NOC(=N3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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